

An In-Depth Technical Guide to the Physicochemical Properties of Tert-Leucine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutanoic acid

Cat. No.: B3425803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-leucine, a non-proteinogenic amino acid, is a valuable chiral building block in synthetic organic chemistry and drug development. Its bulky and hydrophobic tert-butyl group provides unique steric hindrance, influencing molecular conformation and enhancing stereoselectivity in asymmetric syntheses. This technical guide provides a comprehensive overview of the core physicochemical properties of tert-leucine, detailed experimental protocols for their determination, and insights into its biological relevance.

Physicochemical Properties

The distinct physicochemical characteristics of tert-leucine are central to its application in medicinal chemistry and process development. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |
|-------------------|------------------------------------------------|--------------|
| Molecular Formula | C ₆ H ₁₃ NO ₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | ≥300 °C (decomposes) | [3] |
| Boiling Point | 217.7 ± 23.0 °C (Predicted) | [4] |
| Density | 1.0 ± 0.1 g/cm ³ | [5] |

Solubility and Partitioning

| Property | Value | Conditions | Reference(s) |
|----------------------|------------------|------------|--------------|
| Water Solubility | 125.5 g/L | 20 °C | [4] |
| LogP (Octanol-Water) | -1.8 (Predicted) | [6] | |

Acid-Base Properties

| Property | Value | Reference(s) |
|-----------------------------------|------------------|--------------|
| pKa ₁ (Carboxyl Group) | ~2.3 (Predicted) | [7] |
| pKa ₂ (Amino Group) | ~9.6 (Predicted) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of tert-leucine.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of tert-leucine can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the amino acid as a titrant (a strong acid or base) is incrementally added.

Materials:

- Tert-leucine
- 0.1 M Hydrochloric Acid (HCl) solution, standardized
- 0.1 M Sodium Hydroxide (NaOH) solution, standardized
- Deionized water
- pH meter with a combination electrode
- Magnetic stirrer and stir bar
- Burette

Procedure:[\[4\]](#)[\[9\]](#)[\[10\]](#)

- **Sample Preparation:** Accurately weigh a sample of tert-leucine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- **Titration with Acid:** Place the tert-leucine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Record the initial pH. Add the 0.1 M HCl solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette. After each addition, allow the pH to stabilize and record the reading and the total volume of titrant added. Continue this process until the pH drops significantly.
- **Titration with Base:** Repeat the procedure with a fresh sample of the tert-leucine solution, this time titrating with 0.1 M NaOH solution. Continue the titration until the pH rises significantly.
- **Data Analysis:** Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the titration curve). The first pKa (pK_{a1}) corresponds to the dissociation of the carboxylic acid group, and the second pKa (pK_{a2}) corresponds to the dissociation of the protonated amino group.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Tert-leucine
- n-Octanol (pre-saturated with water)
- Water or buffer solution (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

- **Phase Saturation:** Mix n-octanol and water (or buffer) and shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.
- **Partitioning:** Accurately weigh a small amount of tert-leucine and dissolve it in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.
- **Equilibration:** Shake the mixture for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 1-2 hours).
- **Phase Separation:** Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
- **Quantification:** Carefully separate the two phases and determine the concentration of tert-leucine in each phase using a suitable analytical method.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm

of this value.

Spectroscopic Data

Spectroscopic analysis provides critical information for the structural elucidation and identification of tert-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR):

- Protocol:[\[6\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
 - Dissolve a small amount of tert-leucine in a suitable deuterated solvent (e.g., D_2O).
 - Transfer the solution to an NMR tube.
 - Acquire the ^1H NMR spectrum using a standard pulse program on an NMR spectrometer.
- Interpretation: The ^1H NMR spectrum of tert-leucine is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a signal for the alpha-proton. The chemical shifts will be influenced by the solvent and pH.

^{13}C NMR (Carbon-13 NMR):

- Protocol:[\[6\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
 - Prepare a concentrated solution of tert-leucine in a deuterated solvent.
 - Acquire the ^{13}C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Interpretation: The ^{13}C NMR spectrum will show distinct signals for the carbonyl carbon, the alpha-carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Protocol:[\[3\]](#)[\[16\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
- For the KBr method, a small amount of tert-leucine is ground with dry potassium bromide and pressed into a thin pellet.
- For ATR, the solid sample is placed directly on the ATR crystal.
- The FTIR spectrum is then recorded.
- Interpretation: The FTIR spectrum of tert-leucine will exhibit characteristic absorption bands for the functional groups present:
 - O-H stretch (from the carboxylic acid): a broad band around 2500-3300 cm^{-1} .
 - N-H stretch (from the amino group): typically around 3000-3500 cm^{-1} .
 - C=O stretch (from the carboxylic acid): a strong band around 1700-1750 cm^{-1} .
 - N-H bend (from the amino group): around 1500-1650 cm^{-1} .
 - C-H bends (from the tert-butyl group): characteristic bands in the 1350-1470 cm^{-1} region.

Mass Spectrometry (MS)

- Protocol:[\[8\]](#)[\[12\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
 - Introduce a solution of tert-leucine into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
 - Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
 - Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
- Interpretation: The mass spectrum will show the protonated molecular ion $[\text{M}+\text{H}]^+$. The fragmentation pattern will be characteristic of the tert-leucine structure, likely involving the

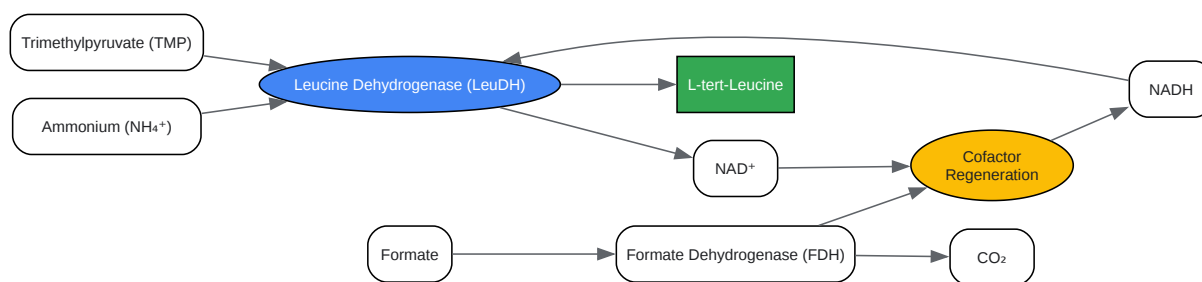
loss of small neutral molecules such as water, carbon monoxide, and fragments from the tert-butyl group.

Synthesis of Tert-Leucine

Both chemical and enzymatic methods are employed for the synthesis of tert-leucine, with enzymatic routes often favored for their high stereoselectivity and milder reaction conditions.

Enzymatic Synthesis Workflow

A common enzymatic approach involves the reductive amination of a keto-acid precursor.^{[3][9][10][29][30][31]}



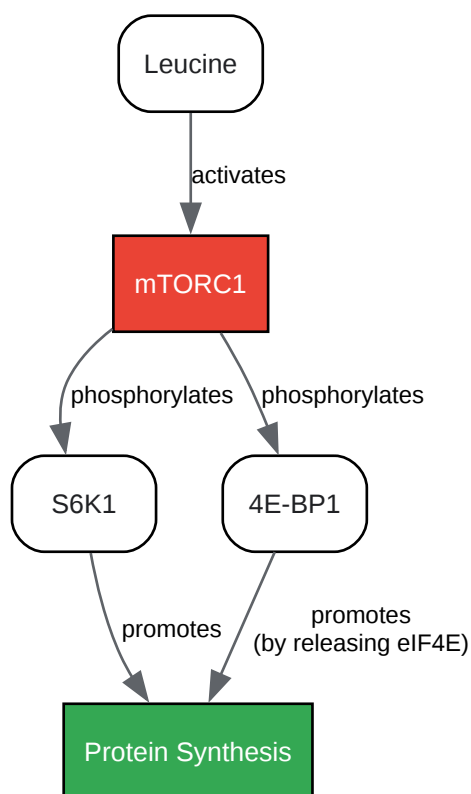
[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis of L-tert-leucine via reductive amination.

Biological Signaling and Applications

While tert-leucine is a non-proteinogenic amino acid, its structural similarity to leucine suggests potential interactions with biological pathways. Leucine is a well-known activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.^{[18][22][32][33][34][35]}

Leucine and the mTOR Signaling Pathway



[Click to download full resolution via product page](#)

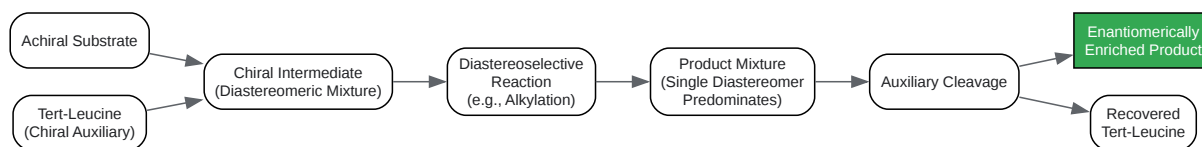
Caption: Simplified overview of Leucine's role in activating the mTORC1 pathway.

The effect of tert-leucine on the mTOR pathway is an area of active research. Its bulky side chain may modulate its interaction with the cellular machinery that senses amino acid levels, potentially leading to different downstream effects compared to leucine.

Application as a Chiral Auxiliary

The steric bulk of the tert-butyl group makes tert-leucine an excellent chiral auxiliary in asymmetric synthesis, where it can direct the stereochemical outcome of a reaction.^{[1][5][30][36][37]}

Workflow for Asymmetric Alkylation:



[Click to download full resolution via product page](#)

Caption: General workflow for using tert-leucine as a chiral auxiliary.

Conclusion

Tert-leucine possesses a unique set of physicochemical properties that make it a highly valuable tool for chemists and drug developers. Its steric bulk, hydrophobicity, and chirality are key to its utility in asymmetric synthesis. A thorough understanding of its properties, supported by robust experimental protocols, is essential for its effective application in the development of novel therapeutics and other advanced materials. Further research into its specific interactions with biological signaling pathways, such as the mTOR pathway, will continue to expand its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. ¹³C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dbt.univr.it [dbt.univr.it]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases - Google Patents [patents.google.com]
- 27. application.wiley-vch.de [application.wiley-vch.de]
- 28. DSpace [digital.library.adelaide.edu.au]
- 29. scribd.com [scribd.com]

- 30. Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition of Grignard reagents to chiral alpha, beta-unsaturated aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. excillum.com [excillum.com]
- 32. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 33. quora.com [quora.com]
- 34. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Asymmetric Syntheses via Heterocyclic Intermediates; XII1. Enantioselective Synthesis of (R)- α -Amino Acids using tert-Leucine as Chiral Auxiliary Reagent (1982) | Ulrich Schöllkopf | 61 Citations [scispace.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of Tert-Leucine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3425803#physicochemical-properties-of-tert-leucine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com